molecular formula C15H20BrNO3 B13939470 Tert-butyl (3S)-3-(4-bromophenoxy)pyrrolidine-1-carboxylate

Tert-butyl (3S)-3-(4-bromophenoxy)pyrrolidine-1-carboxylate

Cat. No.: B13939470
M. Wt: 342.23 g/mol
InChI Key: GEXSUGHVUQJIHP-ZDUSSCGKSA-N
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Description

1,1-Dimethylethyl (3S)-3-(4-bromophenoxy)-1-pyrrolidinecarboxylate is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethylethyl (3S)-3-(4-bromophenoxy)-1-pyrrolidinecarboxylate typically involves the reaction of 4-bromophenol with tert-butyl dimethylsilyl chloride to form 4-bromophenoxy-tert-butyldimethylsilane . This intermediate is then reacted with (3S)-3-hydroxy-1-pyrrolidinecarboxylic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethylethyl (3S)-3-(4-bromophenoxy)-1-pyrrolidinecarboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the bromine site.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1-Dimethylethyl (3S)-3-(4-bromophenoxy)-1-pyrrolidinecarboxylate is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1,1-Dimethylethyl (3S)-3-(4-bromophenoxy)-1-pyrrolidinecarboxylate involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, modulating their activity. The pyrrolidinecarboxylate moiety may enhance the compound’s binding affinity and specificity towards its targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromophenoxy-tert-butyldimethylsilane: Shares the bromophenoxy group but differs in the rest of the structure.

    Carbamic acid, N-[(1R)-2-(4-bromophenoxy)-1-methylethyl]-, 1,1-dimethylethyl ester: Similar in having the bromophenoxy group and tert-butyl ester.

    Acetic acid, 2-(2-acetyl-4-bromophenoxy)-, 1,1-dimethylethyl ester: Contains the bromophenoxy group and tert-butyl ester but differs in the acetic acid moiety.

Uniqueness

1,1-Dimethylethyl (3S)-3-(4-bromophenoxy)-1-pyrrolidinecarboxylate is unique due to its specific combination of the bromophenoxy group and the pyrrolidinecarboxylate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications.

Properties

Molecular Formula

C15H20BrNO3

Molecular Weight

342.23 g/mol

IUPAC Name

tert-butyl (3S)-3-(4-bromophenoxy)pyrrolidine-1-carboxylate

InChI

InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-9-8-13(10-17)19-12-6-4-11(16)5-7-12/h4-7,13H,8-10H2,1-3H3/t13-/m0/s1

InChI Key

GEXSUGHVUQJIHP-ZDUSSCGKSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=CC=C(C=C2)Br

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)Br

Origin of Product

United States

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